molecular formula C10H12BrClFN B2880576 1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride CAS No. 2503202-52-4

1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2880576
CAS No.: 2503202-52-4
M. Wt: 280.57
InChI Key: UITMKMGDAAUOMW-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine hydrochloride is a halogenated cyclobutane derivative featuring a bromo and fluoro substituent on its aromatic ring. Such compounds are often utilized as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or neuroactive agents, where the cyclobutane ring enhances rigidity and modulates pharmacokinetic properties .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN.ClH/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10;/h2-3,6H,1,4-5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITMKMGDAAUOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=C(C=C2)Br)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Ring Expansion

Cyclopropane derivatives react with Grignard reagents (e.g., methylmagnesium bromide) in tetrahydrofuran to form cyclobutanes via ring expansion. However, this route is less favored due to competing side reactions and lower regioselectivity.

Comparative Analysis of Methodologies

Method Catalyst Yield (%) Purity (%) Scalability
Suzuki-Miyaura Coupling PdCl₂(dppf) 70–85 90–95 High
Reductive Amination NaBH₃CN 65–75 85–90 Moderate
Photoredox Cyclization NiBr₂- glyme 12–15 70–80 Low

Chemical Reactions Analysis

1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Bromophenyl)cyclopropanamine Hydrochloride

  • Molecular Formula : C₉H₁₁BrClN
  • Molecular Weight : 248.55 g/mol
  • Key Features :
    • Cyclopropane ring (3-membered) instead of cyclobutane (4-membered).
    • Bromo substituent at the para position of the phenyl ring; lacks the ortho-fluoro group.
  • Implications :
    • Cyclopropane’s higher ring strain may reduce stability compared to cyclobutane.
    • Smaller ring size could limit steric interactions in biological systems .

1-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO
  • Molecular Weight : 213.70 g/mol
  • Key Features: Methoxy group at the meta position (electron-donating) vs. bromo/fluoro (electron-withdrawing). No halogens; altered electronic properties may enhance solubility in polar solvents.
  • Implications :
    • Methoxy groups can improve metabolic stability but reduce electrophilic reactivity .

1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride

  • Molecular Formula : C₁₀H₁₁Cl₂N (inferred)
  • Key Features :
    • Chloro substituent at the meta position; smaller and less polarizable than bromo.
    • Similar cyclobutane core but lacks fluorine.

Heterocyclic Analogues

1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine Hydrochloride

  • Molecular Formula : C₆H₁₁ClN₄
  • Molecular Weight : 174.63 g/mol
  • Key Features :
    • Triazole heterocycle replaces the substituted phenyl group.
    • Smaller molecular weight and increased nitrogen content.
  • Implications :
    • Enhanced hydrogen-bonding capacity for targeting enzymes or receptors .

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine Hydrochloride

  • Molecular Formula : C₇H₁₂ClN₃O
  • Molecular Weight : 189.64 g/mol
  • Key Features :
    • Oxadiazole ring introduces additional heteroatoms (N, O).
    • Methyl group may improve lipophilicity.
  • Implications :
    • Oxadiazole’s metabolic resistance and aromaticity could enhance drug-like properties .

Halogenated Analogues

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

  • Molecular Formula : C₈H₁₀BrClFN (inferred)
  • Key Features :
    • Secondary amine (chiral center) vs. primary amine in the target compound.
    • Ethylamine chain instead of cyclobutane.
  • Implications :
    • Reduced steric hindrance may increase conformational flexibility .

1-(Trifluoromethyl)cyclobutan-1-amine Hydrochloride

  • Molecular Formula : C₅H₈ClF₃N
  • Molecular Weight : 179.77 g/mol
  • Key Features: Trifluoromethyl group on cyclobutane; highly electronegative and lipophilic. No aromatic ring.
  • Implications :
    • Increased metabolic stability due to fluorine’s inertness .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Type
1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine HCl C₁₀H₁₁BrClFN (inferred) ~265.08 (estimated) 4-Bromo, 2-fluoro phenyl Cyclobutane
1-(4-Bromophenyl)cyclopropanamine HCl C₉H₁₁BrClN 248.55 4-Bromo phenyl Cyclopropane
1-(3-Methoxyphenyl)cyclobutan-1-amine HCl C₁₁H₁₆ClNO 213.70 3-Methoxy phenyl Cyclobutane
1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine HCl C₆H₁₁ClN₄ 174.63 Triazole Cyclobutane
1-(Trifluoromethyl)cyclobutan-1-amine HCl C₅H₈ClF₃N 179.77 Trifluoromethyl Cyclobutane

Key Findings

Electronic Effects : Bromo and fluoro substituents create electron-deficient aromatic rings, directing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Biological Implications : Halogenated aromatic rings improve membrane permeability and target affinity, while heterocycles (e.g., triazoles) enhance solubility and metabolic resistance .

Biological Activity

1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • IUPAC Name : 1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine hydrochloride
  • Molecular Formula : C10H12BrFN·HCl
  • Molecular Weight : 272.57 g/mol
  • CAS Number : 2554381-12-1
  • Purity : 95%

The biological activity of 1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine hydrochloride is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may function as a modulator in signaling pathways, potentially acting as an agonist or antagonist depending on the target.

Interaction with Receptors

Research indicates that the compound can engage with specific receptors involved in neurotransmission and inflammatory responses. Its structural characteristics allow it to bind effectively to these targets, influencing cellular responses.

Biological Activity Evaluation

The biological activity of this compound has been evaluated through various assays, focusing on its effects on cell viability, enzyme inhibition, and receptor modulation.

In Vitro Studies

In vitro assays have demonstrated that 1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine hydrochloride exhibits:

  • Anti-inflammatory Properties : The compound showed significant inhibition of inflammatory mediators in cell lines stimulated by lipopolysaccharides (LPS), indicating potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity : Preliminary tests revealed moderate antibacterial effects against certain strains of bacteria, suggesting its potential use in antimicrobial therapies .

Case Studies

Several case studies have highlighted the pharmacological potential of 1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine hydrochloride:

  • Study on Inflammatory Response :
    • A study assessed the compound's ability to inhibit the secretion of MCP-1, a key inflammatory mediator. Results indicated a dose-dependent reduction in MCP-1 levels at concentrations as low as 500 nM .
  • Antimicrobial Efficacy :
    • In another investigation, the compound was tested against various bacterial strains, demonstrating notable inhibitory effects, particularly against Gram-positive bacteria. The study emphasized the need for further exploration into its mechanism and efficacy in vivo .

Comparative Analysis

To better understand the unique properties of 1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine hydrochloride, a comparison with similar compounds can be insightful.

Compound NameStructureBiological ActivityNotes
4-Bromo-2-chlorophenolStructureModerate antibacterialPrecursor for synthesis
CyclobutylamineStructureNeurotransmitter modulationSimilar amine structure
2-FluoroanilineStructureLimited anti-inflammatoryLacks cyclobutane ring

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